molecular formula C11H13ClO B14610276 Phenol, 4-chloro-2-(3-methyl-2-butenyl)- CAS No. 59516-92-6

Phenol, 4-chloro-2-(3-methyl-2-butenyl)-

Cat. No.: B14610276
CAS No.: 59516-92-6
M. Wt: 196.67 g/mol
InChI Key: KGQDTRIMYKOPND-UHFFFAOYSA-N
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Description

"Phenol, 4-chloro-2-(3-methyl-2-butenyl)-" is a chlorinated phenolic compound characterized by a chlorine substituent at the 4-position and a 3-methyl-2-butenyl (isoprenoid) group at the 2-position of the phenol ring. These compounds are typically synthesized via alkylation or cross-coupling reactions (e.g., copper(II)-promoted coupling as in ). The isoprenoid chain may enhance lipophilicity, influencing bioavailability and biological interactions, such as antimicrobial or anticancer activity, as seen in related compounds.

Properties

CAS No.

59516-92-6

Molecular Formula

C11H13ClO

Molecular Weight

196.67 g/mol

IUPAC Name

4-chloro-2-(3-methylbut-2-enyl)phenol

InChI

InChI=1S/C11H13ClO/c1-8(2)3-4-9-7-10(12)5-6-11(9)13/h3,5-7,13H,4H2,1-2H3

InChI Key

KGQDTRIMYKOPND-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)Cl)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-chloro-2-(3-methyl-2-butenyl)- typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-chlorophenol with 3-methyl-2-butenyl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack on the aromatic ring, leading to the substitution of the chlorine atom with the 3-methyl-2-butenyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-chloro-2-(3-methyl-2-butenyl)- undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the 3-methyl-2-butenyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.

Scientific Research Applications

Phenol, 4-chloro-2-(3-methyl-2-butenyl)- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Phenol, 4-chloro-2-(3-methyl-2-butenyl)- exerts its effects involves interactions with various molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The 3-methyl-2-butenyl group can interact with hydrophobic regions of biomolecules, influencing their structure and function. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s uniqueness lies in its isoprenoid substituent, distinguishing it from other chlorophenols with aromatic or polar groups. Key structural analogs include:

Compound Name Substituent at 2-position Key Structural Features
4-Chloro-2-(phenylmethyl)phenol (Chlorophene) Benzyl group Aromatic, enhances antimicrobial activity
4-Chloro-2-(hepta-1,3,5-triyn-1-yl)-phenol Polyacetylene chain Linear unsaturated chain, biosynthetic intermediate
4-Chloro-2-((5-aryl-oxadiazolyl)amino)phenol Oxadiazole-linked aryl group Heterocyclic moiety, anticancer activity
4-Chloro-2-(methoxyphenyl)phenol Methoxyphenyl group Electron-donating substituent, altered reactivity

Physicochemical Properties

  • Lipophilicity: The isoprenoid chain increases logP compared to benzyl or oxadiazole substituents, impacting solubility and metabolic stability.
  • Reactivity : The allylic double bond in 3-methyl-2-butenyl may undergo oxidation or conjugation reactions, unlike saturated chains.
  • Spectroscopic profiles : NMR and UHPLC data (e.g., Rt = 25.9–29.3 min for dimers) can differentiate it from analogs.

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